Cas no 13586-68-0 (3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde)

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde structure
13586-68-0 structure
Nome do Produto:3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
N.o CAS:13586-68-0
MF:C14H18O
MW:202.29212
CID:154763
PubChem ID:114659

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
    • 2-Propenal,3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-2-Propenal
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-Propenal
    • p-tert-butyl-2-methylcinnamaldehyde
    • (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-
    • Cinnamaldehyde, p-tert-butyl-alpha-methyl-
    • p-tert-butyl-.alpha.-methyl-Cinnamaldehyde
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-propena
    • 4-TERT-BUTYL CINNAMALDEHYDE
    • 4-tert-Butyl-ALPHA-methylcinnamaldehyde
    • 3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropenal
    • 3,4-(1,1-DIMETHYLETHYL)PHENYL-2-METHYL-2-PROPENAL
    • alpha-methyl-4-tert-butylcinnamaldehyde
    • 3-(p-tert.butyl-phenyl)-2-methyl-acrolein
    • AKOS017547844
    • ZZSXZEFWZXSQPX-UHFFFAOYSA-N
    • 13586-68-0
    • DTXSID7065546
    • 3-(4-tert.-butylphenyl)-2-methylprop-2-enal
    • 1-(p-tert.butylphenyl)-2-formyl-1-propene
    • 3-p-tertiary butylphenyl-2-methyl-prop-2-enal
    • 3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • DB-063102
    • Inchi: 1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3
    • Chave InChI: CYWMBZBRXXZCFS-AATRIKPKSA-N
    • SMILES: C(C1C=CC(/C=C/C=O)=C(C)C=1)(C)(C)C

Propriedades Computadas

  • Massa Exacta: 202.13584
  • Massa monoisotópica: 202.135765
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Densidade: 0.959
  • Ponto de ebulição: 300.8°Cat760mmHg
  • Ponto de Flash: 125.2°C
  • Índice de Refracção: 1.53
  • PSA: 17.07
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.